1-(pent-3-yn-1-yl)piperidine
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Overview
Description
1-(pent-3-yn-1-yl)piperidine is an organic compound featuring a piperidine ring substituted with a pent-3-yn-1-yl group. This compound is notable for its unique structure, which combines the properties of both piperidine and alkyne functional groups. Piperidine is a six-membered heterocyclic amine, widely used in organic synthesis and pharmaceutical applications .
Preparation Methods
The synthesis of 1-(pent-3-yn-1-yl)piperidine can be achieved through various synthetic routes. One common method involves the alkylation of piperidine with a suitable alkyne precursor. For instance, the reaction between piperidine and 3-pentyn-1-yl bromide in the presence of a base such as potassium carbonate can yield this compound . Industrial production methods often involve similar alkylation reactions but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(pent-3-yn-1-yl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form various oxygenated derivatives.
Reduction: The triple bond in the alkyne can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions.
Scientific Research Applications
1-(pent-3-yn-1-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 1-(pent-3-yn-1-yl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the alkyne group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(pent-3-yn-1-yl)piperidine can be compared with other piperidine derivatives, such as:
1-(but-3-yn-1-yl)piperidine: Similar structure but with a shorter alkyne chain.
1-(hex-3-yn-1-yl)piperidine: Similar structure but with a longer alkyne chain.
1-(prop-2-yn-1-yl)piperidine: Similar structure but with a shorter alkyne chain. The uniqueness of this compound lies in its specific alkyne chain length, which can influence its reactivity and biological activity.
Properties
CAS No. |
869990-42-1 |
---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
1-pent-3-ynylpiperidine |
InChI |
InChI=1S/C10H17N/c1-2-3-5-8-11-9-6-4-7-10-11/h4-10H2,1H3 |
InChI Key |
HKGWABQRWKHIBT-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCN1CCCCC1 |
Purity |
95 |
Origin of Product |
United States |
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